N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
Transition Metal Complexes : The study of nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands explores their use in catalytic oligomerization of ethylene, indicating a potential application in polymer synthesis and catalysis (Kermagoret & Braunstein, 2008). Such complexes demonstrate the importance of ligand design in developing efficient catalysts for industrial processes.
Copper-Catalyzed Couplings : The effectiveness of specific ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, resulting in the formation of internal alkynes, highlights the role of molecular structure in enhancing reaction outcomes. This suggests potential applications in the synthesis of complex organic molecules and materials science (Chen et al., 2023).
Supramolecular Chemistry
- Supramolecular Networks : Research on N,N'-bis(4-pyridylmethyl)oxalamide and related compounds focuses on the formation of hydrogen-bonded supramolecular networks. These structures have implications for the development of novel materials with potential applications in nanotechnology, molecular recognition, and self-assembly processes (Lee, 2010).
Organic Synthesis
- Synthetic Methodologies : Novel approaches to the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of certain oxiranes showcase innovative routes to important chemical intermediates. These methodologies could be applied in pharmaceutical synthesis, agrochemical production, and the creation of various bioactive compounds (Mamedov et al., 2016).
Coordination Polymers
- Coordination Polymers and Catalysis : The in situ synthesis and structural characterization of coordination polymers based on acylhydrazidate-extended lanthanide and zinc ions demonstrate the utility of these materials in catalysis and material science. Such polymers could find applications in gas storage, separation technologies, and as catalysts in organic transformations (Wang, Yu, & Xu, 2014).
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-24-10-6-7-16(24)17(25-11-4-5-12-25)14-22-20(26)21(27)23-15-8-9-18(28-2)19(13-15)29-3/h6-10,13,17H,4-5,11-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSQGKSJBUXLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
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